molecular formula C16H16BrNO4 B268253 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide

カタログ番号 B268253
分子量: 366.21 g/mol
InChIキー: PJDMAKNUGRKCOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This compound has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.

作用機序

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide targets the BTK pathway, which plays a critical role in B-cell signaling and survival. BTK is a non-receptor tyrosine kinase that is activated downstream of the B-cell receptor and other cell surface receptors. Upon activation, BTK phosphorylates various downstream targets, leading to the activation of multiple signaling pathways, including the NF-κB pathway. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling. This results in the suppression of B-cell proliferation, survival, and migration, ultimately leading to the induction of apoptosis.
Biochemical and Physiological Effects
5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has been shown to have potent activity against B-cell malignancies, both in vitro and in vivo. In preclinical models, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has demonstrated efficacy in reducing tumor growth and prolonging survival. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also been shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of inflammation and immune responses. This suggests that 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide may have potential as a therapeutic agent for autoimmune diseases.

実験室実験の利点と制限

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has several advantages as a research tool, including its potency, selectivity, and specificity for the BTK pathway. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, there are some limitations to the use of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in lab experiments. For example, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide may have off-target effects on other kinases, which could complicate the interpretation of experimental results. Additionally, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide may not be suitable for all types of experiments, depending on the specific research question being addressed.

将来の方向性

There are several potential future directions for the research and development of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide. One area of interest is the combination of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide with other therapies, such as chemotherapy, immunotherapy, or targeted agents. This could enhance the anti-tumor activity of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide and reduce the risk of resistance. Another area of interest is the evaluation of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in other types of B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Finally, there is potential for the development of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide as a therapeutic agent for autoimmune diseases, such as multiple sclerosis or Sjögren's syndrome. However, further preclinical and clinical studies will be needed to fully evaluate the safety and efficacy of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in these contexts.
Conclusion
In conclusion, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide is a promising small molecule inhibitor that targets the BTK pathway and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also demonstrated potential as a therapeutic agent for autoimmune diseases. While there are some limitations to the use of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in lab experiments, its potency, selectivity, and specificity make it a valuable research tool. Further studies will be needed to fully evaluate the potential of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide in the treatment of cancer and autoimmune diseases.

合成法

The synthesis of 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide involves several steps, starting from the reaction of 5-bromo-2-furoic acid with 2-amino-4-methoxybenzaldehyde to form 5-bromo-N-(2-formyl-4-methoxyphenyl)-2-furamide. This intermediate is then reacted with tetrahydro-2-furanylmethanol in the presence of a base to form 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide. The final compound is obtained after purification and characterization by various analytical techniques.

科学的研究の応用

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide has also been evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has demonstrated efficacy in reducing disease activity.

特性

製品名

5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide

分子式

C16H16BrNO4

分子量

366.21 g/mol

IUPAC名

5-bromo-N-[2-(oxolan-2-ylmethoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H16BrNO4/c17-15-8-7-14(22-15)16(19)18-12-5-1-2-6-13(12)21-10-11-4-3-9-20-11/h1-2,5-8,11H,3-4,9-10H2,(H,18,19)

InChIキー

PJDMAKNUGRKCOE-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=C(O3)Br

正規SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC=C(O3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。